6-(1-Methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride
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Overview
Description
6-(1-Methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It contains both a pyrazole and a pyridine ring, which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential therapeutic applications.
Preparation Methods
The synthesis of 6-(1-Methylpyrazol-4-yl)pyridin-2-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by its attachment to the pyridine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
6-(1-Methylpyrazol-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(1-Methylpyrazol-4-yl)pyridin-2-amine is widely used in scientific research due to its versatile biological activities. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of 6-(1-Methylpyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
6-(1-Methylpyrazol-4-yl)pyridin-2-amine can be compared with other similar compounds such as:
Pyrazole derivatives: Known for their broad range of biological activities, including anti-inflammatory and anticancer properties.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with various biological targets.
What sets 6-(1-Methylpyrazol-4-yl)pyridin-2-amine apart is its unique combination of the pyrazole and pyridine rings, which enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8;;/h2-6H,1H3,(H2,10,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMINQPAGUMLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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